molecular formula C7H17N3O2 B1389696 Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate CAS No. 1185299-41-5

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate

Cat. No. B1389696
CAS RN: 1185299-41-5
M. Wt: 175.23 g/mol
InChI Key: SHIUWAAIFMZXJH-UHFFFAOYSA-N
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Description

“Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate”, can be achieved by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The resulting alcohols can be converted into carbonyl compounds via the corresponding quaternary salts .


Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group . This indicates that it can participate in various chemical reactions, particularly those involving carbonyl compounds .


Physical And Chemical Properties Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate” are not provided in the retrieved documents.

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been reported to show antibacterial activity . They can inhibit the growth of bacteria, making them potentially useful in the treatment of bacterial infections.

Antimycobacterial Activity

Imidazole compounds have also been found to have antimycobacterial properties . This suggests that they could be used in the development of drugs for the treatment of diseases caused by mycobacteria, such as tuberculosis.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives make them potentially useful in the treatment of inflammatory conditions .

Antitumor Activity

Imidazole compounds have been shown to have antitumor activity . This suggests that they could be used in the development of new cancer treatments.

Antidiabetic Activity

Imidazole derivatives have been reported to show antidiabetic activity . This means that they could potentially be used in the treatment of diabetes.

Antiallergic Activity

Imidazole compounds have been found to have antiallergic properties . This suggests that they could be used in the treatment of allergic reactions.

Antipyretic Activity

The antipyretic properties of imidazole derivatives make them potentially useful in the treatment of fever .

Antiviral Activity

Imidazole compounds have been shown to have antiviral activity . This suggests that they could be used in the development of new antiviral drugs.

Future Directions

Imidazole has become an important synthon in the development of new drugs . Given the wide range of biological activities exhibited by imidazole derivatives, “Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate” and similar compounds could have potential applications in the development of novel therapeutic agents .

properties

IUPAC Name

N-methyl-2-(2-methylimidazol-1-yl)ethanamine;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2H2O/c1-7-9-4-6-10(7)5-3-8-2;;/h4,6,8H,3,5H2,1-2H3;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIUWAAIFMZXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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